molecular formula CH4N2O B131492 Urea-13C CAS No. 58069-82-2

Urea-13C

Cat. No.: B131492
CAS No.: 58069-82-2
M. Wt: 61.048 g/mol
InChI Key: XSQUKJJJFZCRTK-OUBTZVSYSA-N
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Scientific Research Applications

Urea C-13 has a wide range of applications in scientific research, including:

Mechanism of Action

Target of Action

The primary target of Urea-13C is the enzyme urease , which is associated with Helicobacter pylori bacteria in the human stomach . This bacterium has been linked to various upper gastrointestinal disorders such as gastritis, gastric and peptic ulcers, stomach cancer, and gastric mucosa-associated lymphoid-tissue (MALT) lymphoma .

Mode of Action

This compound interacts with its target, the urease enzyme, through a process known as hydrolysis . Urease, produced in large quantities by H. pylori, cleaves this compound into ammonia and carbon dioxide . .

Biochemical Pathways

The hydrolysis of this compound by urease affects the carbon metabolism and amino acid biosynthesis pathways . The carbon-13 from this compound is assimilated into these pathways, particularly those important for the production of the hepatotoxin, microcystin . This process allows for the tracing of metabolic pathways within the cell .

Pharmacokinetics

Upon ingestion, if gastric urease from H. pylori is present, this compound is split to form CO2 and NH3 at the interface between the gastric epithelium and lumen . The resulting 13CO2 is absorbed into the blood and exhaled in the breath . Exhaled breath samples can then be collected and measured for the presence of radioactivity . This process forms the basis of the Urea Breath Test (UBT), a diagnostic tool for detecting H. pylori infections .

Result of Action

The action of this compound results in the detection of H. pylori bacteria in the stomach . The presence of these bacteria is associated with various gastrointestinal disorders . Therefore, the action of this compound provides valuable diagnostic information for the initial diagnosis and post-treatment monitoring of H. pylori infection in adults .

Action Environment

The action of this compound can be influenced by environmental factors such as pH conditions . For instance, the incorporation of carbon-13 from this compound into metabolic pathways occurs at a higher percentage during growth at higher pH . This suggests that the action, efficacy, and stability of this compound can be affected by the environmental conditions in which it is used.

Safety and Hazards

Urea-13C may cause respiratory irritation and may be harmful in contact with skin . It may cause moderate irritation and may be harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Future Directions

The future directions to enable the adoption of this technology to advance the basic understanding of metabolism, to improve disease diagnosis, and to accelerate treatment assessment are also detailed . The development of a certified reference material (CRM) for the isotopic composition of carbon dioxide for 13C-urea breath tests is one of the future directions .

Biochemical Analysis

Biochemical Properties

In biochemical reactions, Urea-13C plays a significant role. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used in conjunction with dynamic nuclear polarization-enhanced magnetic resonance imaging (MRI) for the study of cancer metabolism .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it can be used to study the metabolic properties of cancer cells, which are vastly different from those of normal cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can be used to trace necrosis, pH changes, and other pathways relevant to cancer .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. For instance, it can be used in 13C metabolic flux analysis (13C-MFA) to determine intracellular fluxes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Urea C-13 is synthesized by incorporating carbon-13 into the urea molecule. The process involves the reaction of carbon-13 labeled carbon dioxide with ammonia to form ammonium carbamate, which is then dehydrated to produce Urea C-13 . The reaction conditions typically involve high pressure and elevated temperatures to facilitate the formation of ammonium carbamate and its subsequent dehydration.

Industrial Production Methods

Industrial production of Urea C-13 follows a similar process to that of regular urea but uses carbon-13 labeled carbon dioxide. The process involves the following steps:

Chemical Reactions Analysis

Types of Reactions

Urea C-13 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Urea C-13

Urea C-13 is unique due to its isotopic labeling, which allows it to be used as a tracer in various scientific and medical applications. The carbon-13 isotope provides a distinct signal that can be detected using specialized analytical techniques, making it invaluable for studying metabolic pathways, reaction mechanisms, and diagnosing infections .

Properties

IUPAC Name

diamino(113C)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQUKJJJFZCRTK-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13C](=O)(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20973641
Record name (~13~C)Carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20973641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

61.048 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The Urea Breath Test is based on the ability of the H. pylori enzyme urease to cleave urea into ammonia and carbon dioxide. As the urease enzyme is not present in mammalian cells, the presence of urease (and the products of urea cleavage) in the stomach is evidence that H. pylori bacteria are present. To detect H. pylori, urea labeled with 13C is swallowed by the patient. If gastric urease from H. pylori is present, urea is split to form CO2 and NH3 at the interface between the gastric epithelium and lumen and 13CO2 is absorbed into the blood and exhaled in the breath. Exhaled breath samples can then be collected and measured for the presence of radioactivity.
Record name Urea C-13
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09510
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

58069-82-2
Record name Urea C 13 [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058069822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea C-13
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09510
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (~13~C)Carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20973641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name UREA C-13
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6KX9E6D8X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A number of cyanate compounds (for purposes of this disclosure, a term used generically for compounds having an OCN or NCO moiety such as cyanates or isocyanates) have significant commercial applications. For example, ammonium cyanate or its equivalent urea is employed in a number of large scale uses. Urea is used as a main constituent in fertilizers, as a monomer in the production of plastics, and as an ingredient in animal feed. The large quantities of urea used are synthesized commercially by contacting carbon dioxide and ammonia at high pressure, typically 200 to 400 atms. and at temperatures between 140° to 210 degrees C. to form ammonium carbamate, which is then decomposed into urea and water with a yield of 50%. The high pressures and incomplete conversion of CO2 and NH3 necessitate the use of expensive, sophisticated reaction and separation equipment. Production of smaller quantities is, therefore, not fiscally acceptable.
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Synthesis routes and methods II

Procedure details

A second type of hardening compound of urea and formaldehyde which reacts well with gelatin glue is disclosed. The reaction product of urea and formaldehyde via the condensation product pathways yields a urea formaldehyde (UF) Resin which reacts with the gelatin glue as illustrated by the above described pathway. To prepare this type of compound, a mixture of urea and formaldehyde in a ratio of 1:1.7 to 1:2.4 at a pH of 8-10 is heated at approximately 80° C.-100° C. for 30 to 45 minutes. The pH is then reduced to 5 with CH3COOH and heated for another 5 to 10 minutes. The mixture is then neutralized and cooled down rapidly.
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Synthesis routes and methods III

Procedure details

Amino-benzamide (6) can be cyclized to provide quinazoline-2,4-dione (7) upon treatment with urea in solvent such as NMP. Compound (7) can be treated with N,N-diethylaniline and POCl3 to give 2,4-dichloroquinazoline (8), which, when treated with NH3 in a solvent such as MeOH provides compound (9). Compound (9) can be reacted with t-butyl nitrite in THF to provide compound (10) which, when coupled with an appropriate amine NH2Q, e.g., in NMP, affords compounds of Formula (I).
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Synthesis routes and methods IV

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To a solution of 4.4 grams of polyoctadecyl carbamate-co-vinyl acetate having 50 mole % octadecyl carbamate (prepared in xylene at 40 percent solids as described above) and 1.58 grams of polyvinyl butyral (available under the trade designation "BUTVAR" B72 from Monsanto Company, St. Louis, Mo.) in a solvent mixture of 178.6 grams of 2-propanol, 20.6 grams of xylene and 59.9 grams of heptane was added 0.40 grams of 5,000 Mn polydimethylsiloxane diamine (PDMS, prepared following U.S. Pat. No. 5,512,650) and 0.50 grams of 1,3-diaminopentane (available under the trade designation "DYTEK" EP from DuPont) with stirring at 25° C. Next, 1.10 grams of isophorone diisocyanate (IPDI available from Huls or Bayer) was added at 25° C. with stirring and a slow nitrogen purge. The mixture was stirred for 30 minutes, and, in the presence of the polyoctadecyl carbamate-co-vinyl acetate and the polyvinyl butyral, the IPDI reacted with the PDMS diamine and the 1,3-diaminopentane to form a polydiorganosiloxane urea-containing component with 20 weight % PDMS and 80 weight % 1,3-diaminopentane/IPDI. The final product mixture was a homogeneous, hazy, approximately 3% solids solution of a polymer component (polyoctadecyl carbamate-co-vinyl acetate), a polydiorganosiloxane urea-containing component and polyvinyl butyral in a 55:25:20 solids weight ratio.
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carbamate-co-vinyl acetate
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Mn polydimethylsiloxane diamine
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Synthesis routes and methods V

Procedure details

Similar tests were made in which low pH N-S solution type fertilizers were produced by mixing commercial nitrogen solution (35 percent CO(NH2)2, 45 percent HN4NO3, and 20 percent H2O) with urea and sulfuric acid. When only the nitrogen solution was mixed with sulfuric acid and water to produce a 25 percent N and 4 percent S grade, a large amount of urea and ammonium sulfate crystals formed in the fluid and it solidified. When urea was substituted for part of the nitrogen solution, less crystallization was observed in the fluid products. When the CO(NH2)2, N:NH4NO3, N mole ratio was increased to 11.3, a clear solution resulted which remained free of crystals for several weeks at room temperature. A grade which contained 25 percent N and 4 percent S with a CO(NH2)2, N:NH4NO3, N mole ratio of 12.0 had a salt-out temperature of 45° F. This solution was mixed with the 8- 24-0 described earlier to produce N-P-S grades. The pH of the product was 1.7. This 25-0-0-4S was also used with phosphoric acid and potash (KCl) to produce mixtures that contain potassium such as an 8-8-8-1.3S. This mixture has a salting-out temperature of -8° F.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Urea-13C
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Urea-13C
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Urea-13C
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Urea-13C
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Urea-13C
Reactant of Route 6
Urea-13C
Customer
Q & A

Q1: How does Urea-13C help diagnose Helicobacter pylori infection?

A1: this compound leverages the unique ability of Helicobacter pylori to produce the enzyme urease. When administered orally, this compound is hydrolyzed by bacterial urease in the stomach, producing ammonia and 13C-labeled carbon dioxide (13CO2). [, ] This 13CO2 is absorbed into the bloodstream and subsequently exhaled. By measuring the 13CO2 enrichment in breath samples using techniques like isotope ratio mass spectrometry, the presence of Helicobacter pylori can be determined. [, , ]

Q2: What is the molecular formula and weight of this compound?

A2: this compound, with a single 13C substitution, has a molecular formula of CH313CONH2 and a molecular weight of 61.06 g/mol.

Q3: Are there any spectroscopic differences between urea and this compound?

A3: Yes, the presence of the 13C isotope in this compound alters its vibrational frequencies, leading to characteristic shifts in its infrared spectrum compared to naturally abundant urea. []

Q4: Is this compound stable under standard storage conditions?

A4: this compound is chemically stable under standard storage conditions.

Q5: Does this compound possess any catalytic properties?

A5: No, this compound does not exhibit inherent catalytic properties. Its utility lies in its role as a substrate for bacterial urease, enabling the detection of Helicobacter pylori.

Q6: Have there been computational studies on the interaction between this compound and urease?

A6: While specific computational studies focusing on this compound might be limited, extensive research exists on the interaction between urea and urease. These studies provide valuable insights into the enzyme's catalytic mechanism and substrate binding. []

Q7: Does modifying the urea structure in this compound affect its diagnostic utility?

A7: Modifying the urea structure in this compound could potentially affect its interaction with urease, impacting its hydrolysis and subsequent diagnostic accuracy. []

Q8: What are the common formulations of this compound for diagnostic use?

A8: this compound is typically formulated in capsules or solutions for oral administration. The formulation is designed to ensure accurate dosing and reliable release of the compound in the stomach. [, ]

Q9: What is the fate of this compound after ingestion?

A9: After oral administration, this compound is rapidly absorbed and distributed throughout the body. If Helicobacter pylori is present, this compound is hydrolyzed in the stomach. The generated 13CO2 is absorbed into the bloodstream and subsequently eliminated through exhalation. Unabsorbed this compound is excreted in the urine. [, ]

Q10: How does the performance of this compound breath test compare to other diagnostic methods for Helicobacter pylori?

A10: The this compound breath test demonstrates high sensitivity and specificity for detecting Helicobacter pylori infection, comparable to invasive methods like biopsy and culture. [, , ] It's considered a reliable non-invasive alternative, particularly in children. [, ]

Q11: Is there any evidence of resistance to the this compound breath test?

A11: Resistance to the this compound breath test is not a concern, as the test principle relies on the presence of the bacterial enzyme urease, a stable characteristic of Helicobacter pylori. [, ]

Q12: How is the 13CO2 enrichment in breath samples measured?

A12: Isotope ratio mass spectrometry (IRMS) is the gold standard for measuring the 13CO2 enrichment in breath samples. [, , ] This technique allows for precise measurement of isotopic ratios, enabling accurate diagnosis.

Q13: What are the key parameters considered during the validation of analytical methods for this compound analysis?

A13: Validation of analytical methods for this compound analysis focuses on parameters like accuracy, precision, specificity, linearity, range, limit of detection, and limit of quantification to ensure reliable and reproducible results. []

Q14: What are some essential resources for research involving this compound?

A14: Essential resources include access to isotopically labeled this compound, specialized equipment like isotope ratio mass spectrometers, and expertise in analytical techniques for isotope analysis. []

Q15: When was this compound first introduced as a diagnostic tool for Helicobacter pylori?

A15: The this compound breath test was introduced in the early 1990s as a non-invasive alternative to traditional methods for detecting Helicobacter pylori infection. []

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